molecular formula C22H23F3N4O3 B2461342 N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034378-60-2

N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2461342
CAS No.: 2034378-60-2
M. Wt: 448.446
InChI Key: QLXHORKGKMRCNU-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H23F3N4O3 and its molecular weight is 448.446. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

The synthesis of complex molecules like N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide often involves innovative synthetic methodologies that can offer insights into new chemical reactions and principles. For instance, the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement represents a novel class of compounds synthesized under mild conditions without a catalyst (Wenjing Liu et al., 2014). This approach demonstrates the potential for efficient and environmentally friendly synthetic routes in creating complex molecules, potentially including derivatives of the compound .

Biological Activities

Research into the biological activities of complex molecules often aims to uncover their potential as therapeutic agents. While the direct research on this compound may not be available, studies on structurally related compounds provide valuable insights. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential for similar compounds to serve as leads in drug discovery (V. U. Jeankumar et al., 2013). Such research underscores the significance of exploring the biological activities of complex benzamide derivatives in the search for new therapeutic agents.

Properties

IUPAC Name

N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3/c23-22(24,25)18-11-12-27(26-18)13-14-28(16-3-1-2-4-16)21(32)15-5-7-17(8-6-15)29-19(30)9-10-20(29)31/h5-8,11-12,16H,1-4,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXHORKGKMRCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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